molecular formula C19H24N2O B1598207 Urea, N,N'-bis[4-(1-methylethyl)phenyl]- CAS No. 113260-74-5

Urea, N,N'-bis[4-(1-methylethyl)phenyl]-

Cat. No. B1598207
M. Wt: 296.4 g/mol
InChI Key: LCLLZMJXQLZVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Urea, N,N’-bis[4-(1-methylethyl)phenyl]-” is a chemical compound . It contains a total of 47 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative . The molecule consists of 24 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of “Urea, N,N’-bis[4-(1-methylethyl)phenyl]-” includes 47 bonds in total: 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .


Physical And Chemical Properties Analysis

The boiling point of “Urea, N,N’-bis[4-(1-methylethyl)phenyl]-” is predicted to be 574.7±48.0 °C, and its density is predicted to be 1.154±0.06 g/cm3 .

Scientific Research Applications

Cancer Research and Potential Anti-Cancer Agents

Studies on N,N'-diarylureas have identified them as potent activators of the eIF2α kinase heme regulated inhibitor, which plays a significant role in reducing cancer cell proliferation. An optimization process aimed to improve solubility while preserving biological activity, leading to the development of non-symmetrical hybrid ureas with potential as anti-cancer agents (Denoyelle et al., 2012).

Supramolecular Chemistry and Material Science

The phenylurea moiety is recognized for its role in supramolecular chemistry due to its hydrogen bonding capability and synthetic accessibility. Research has shown that the introduction of ortho substituents can enhance the hydrogen bonding of aromatic bis-ureas, leading to stronger self-association and potential applications in creating supramolecular architectures (Isare et al., 2012).

Innovative Synthesis Approaches

Alternatives to traditional phosgene-based syntheses of ureas have been explored to minimize environmental impact. These methods utilize safer reagents and aim to reduce hazardous material use, demonstrating the versatility and adaptability of urea derivatives in chemical synthesis (Bigi et al., 2000).

Self-Healing Materials

Urea derivatives have been employed in the design of self-healing materials. For example, bis(4-aminophenyl) disulfide, used as a dynamic crosslinker, has enabled the development of self-healing poly(urea–urethane) elastomers that exhibit quantitative healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).

Novel Urea Derivatives and Their Applications

Research has uncovered new urea derivatives with functionalities extending beyond traditional applications. These compounds include bis-urea macrocycles capable of forming stable self-assembled nanotubes, showcasing the potential of urea derivatives in nanotechnology and materials science (Bowers et al., 2015).

Safety And Hazards

According to the Safety Data Sheets, “Urea, N,N’-bis[4-(1-methylethyl)phenyl]-” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-bis(4-propan-2-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-13(2)15-5-9-17(10-6-15)20-19(22)21-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLLZMJXQLZVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402104
Record name Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N,N'-bis[4-(1-methylethyl)phenyl]-

CAS RN

113260-74-5
Record name Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS-(4-ISOPROPYL-PHENYL)-UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Reactant of Route 6
Reactant of Route 6
Urea, N,N'-bis[4-(1-methylethyl)phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.